molecular formula C16H13Cl2N3OS B5808899 4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5808899
M. Wt: 366.3 g/mol
InChI Key: KLNJORGVBYPTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied in various fields of research. The purpose of

Mechanism of Action

The mechanism of action of 4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves the inhibition of certain enzymes, specifically those involved in the synthesis of DNA. This compound binds to the enzyme and prevents it from functioning properly, which leads to the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol are primarily related to its ability to inhibit DNA synthesis. This compound has been shown to have anti-cancer properties and is being studied as a potential treatment for various types of cancer. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool in the study of various biochemical pathways. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound and its effects on various biochemical pathways. Additionally, there is interest in developing new synthesis methods for this compound to increase its availability for research purposes.

Synthesis Methods

The synthesis method of 4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 2,4-dichlorobenzyl alcohol with 4-amino-5-mercapto-1,2,4-triazole in the presence of sodium hydroxide. The resulting compound is then treated with chloromethyl methyl ether to obtain the final product.

Scientific Research Applications

4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it useful in the study of various biochemical pathways. It is also used as a tool in the study of cancer and other diseases.

properties

IUPAC Name

4-benzyl-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3OS/c17-12-6-7-14(13(18)8-12)22-10-15-19-20-16(23)21(15)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNJORGVBYPTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione

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